8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione
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Overview
Description
8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione is a complex organic compound with a molecular formula of C15H15N6O3Cl . This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinyl linkage, and a purine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione typically involves the following steps:
Formation of the Hydrazone: The initial step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then subjected to cyclization with 7-(2-hydroxyethyl)-3-methylxanthine under acidic conditions to form the purine core.
Final Product Formation: The final step involves the condensation of the intermediate with 4-chlorobenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-chlorophenyl)methyl]-8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione
- 8-{(2Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazino}-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione lies in its specific structural features, such as the presence of a hydroxyethyl group and a chlorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
478253-41-7 |
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Molecular Formula |
C15H15ClN6O3 |
Molecular Weight |
362.77 g/mol |
IUPAC Name |
8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H15ClN6O3/c1-21-12-11(13(24)19-15(21)25)22(6-7-23)14(18-12)20-17-8-9-2-4-10(16)5-3-9/h2-5,8,23H,6-7H2,1H3,(H,18,20)(H,19,24,25)/b17-8- |
InChI Key |
YOQYFPZYDBJACO-IUXPMGMMSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC=C(C=C3)Cl)CCO |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Cl)CCO |
Origin of Product |
United States |
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